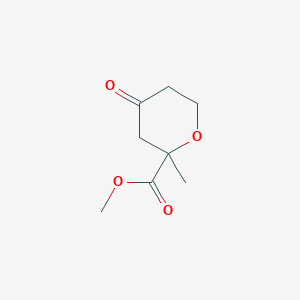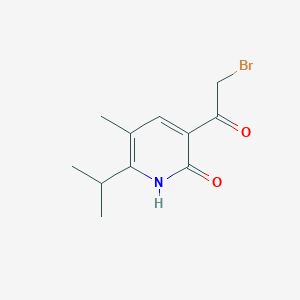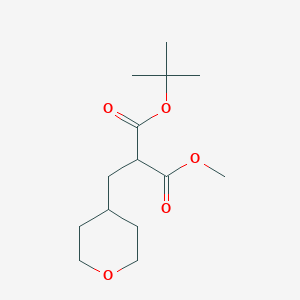
7-(2-Chloro-ethoxy)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-chloroethoxy)-1H-indole is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The compound 7-(2-chloroethoxy)-1H-indole is characterized by the presence of a chloroethoxy group attached to the seventh position of the indole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-chloroethoxy)-1H-indole typically involves the reaction of indole with 2-chloroethanol under specific conditions. One common method includes the use of a base such as potassium carbonate to facilitate the substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure the completion of the reaction.
Industrial Production Methods
For industrial-scale production, the synthesis of 7-(2-chloroethoxy)-1H-indole may involve more efficient and scalable methods. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the use of catalysts to enhance the reaction rate and selectivity may be employed.
Análisis De Reacciones Químicas
Types of Reactions
7-(2-chloroethoxy)-1H-indole can undergo various types of chemical reactions, including:
Substitution Reactions: The chloroethoxy group can be substituted with other nucleophiles.
Oxidation Reactions: The indole ring can be oxidized to form various oxidized derivatives.
Reduction Reactions: The compound can be reduced to form different reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted indoles depending on the nucleophile used.
Oxidation Reactions: Products include oxidized indole derivatives.
Reduction Reactions: Products include reduced indole derivatives.
Aplicaciones Científicas De Investigación
7-(2-chloroethoxy)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7-(2-chloroethoxy)-1H-indole involves its interaction with specific molecular targets. The chloroethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various biologically active compounds. The indole ring can interact with biological receptors, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-chloroethoxy)ethanol: A related compound with similar chemical properties.
2-chloroethanol: Another related compound with a simpler structure.
Uniqueness
7-(2-chloroethoxy)-1H-indole is unique due to the presence of both the indole ring and the chloroethoxy group, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research.
Propiedades
Fórmula molecular |
C10H10ClNO |
|---|---|
Peso molecular |
195.64 g/mol |
Nombre IUPAC |
7-(2-chloroethoxy)-1H-indole |
InChI |
InChI=1S/C10H10ClNO/c11-5-7-13-9-3-1-2-8-4-6-12-10(8)9/h1-4,6,12H,5,7H2 |
Clave InChI |
OKFRSAMVXDYYRJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)OCCCl)NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-yl]carbamate](/img/structure/B13874984.png)
![5-Amino-1-[(4-chlorophenyl)methyl]pyrazole-4-carboxamide](/img/structure/B13874996.png)


![3-Cyclopropyloxy-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]propanoic acid](/img/structure/B13875015.png)
![ethyl 4-(2-oxo-1H-imidazo[4,5-b]pyridin-3-yl)benzoate](/img/structure/B13875023.png)


![4-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B13875044.png)


![2-(phenoxymethyl)-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B13875079.png)
![N-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]-N-propan-2-ylacetamide](/img/structure/B13875083.png)

